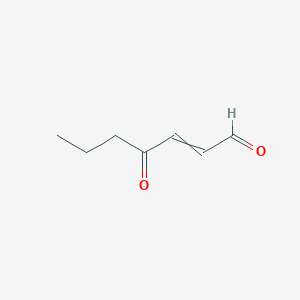

4-Oxohept-2-enal

Description

Contextualization within Reactive Carbonyl Species and Lipid Peroxidation Products

4-Oxohept-2-enal is classified as a reactive carbonyl species (RCS), a group of highly electrophilic molecules produced during cellular metabolism and under conditions of oxidative stress. mdpi.comfrontiersin.org RCS are primarily formed through the peroxidation of polyunsaturated fatty acids (PUFAs), which are essential components of cell membranes. mdpi.comnih.gov This process, known as lipid peroxidation, is initiated by reactive oxygen species (ROS) and results in a cascade of reactions that break down lipids into a variety of smaller, often reactive, products. mdpi.com

The family of α,β-unsaturated aldehydes, which includes well-studied compounds like 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (B12555) (ONE), are significant products of this pathway. mdpi.comcaymanchem.comwikipedia.org These molecules are recognized as important mediators of oxidative stress. nih.gov 4-oxo-alkenals, such as 4-oxo-2-hexenal, have been identified as products of the peroxidation of omega-3 fatty acids. thegoodscentscompany.com Due to their electrophilic nature, these RCS can readily react with cellular nucleophiles like the side chains of cysteine, histidine, and lysine (B10760008) residues in proteins, as well as with nucleic acids and phospholipids (B1166683). nih.govencyclopedia.pub These interactions can lead to the formation of covalent adducts, altering the structure and function of these essential biomolecules and contributing to cellular damage. nih.govcaymanchem.com

Overview of its Emergence in Chemical Ecology and Biological Systems

Beyond its role in cellular biochemistry, this compound and its homologs have emerged as significant players in the field of chemical ecology, particularly in insect communication. Research has identified related compounds, such as (E)-4-oxohex-2-enal, as key components in the chemical signaling of various insects. evitachem.com For instance, it has been identified as a component of the sex pheromone blend of several true bug species (Heteroptera), including the European tarnished plant bug, Lygus rugulipennis. thegoodscentscompany.comevitachem.com

In addition to its role in attracting mates, this class of compounds also functions in chemical defense. Various stink bugs and plant bugs produce 4-oxo-alkenals as part of their defensive secretions to deter predators. thegoodscentscompany.com The compound (E)-4-oxohex-2-enal is also a known component of the alarm pheromones in the nymphs of the tropical bed bug (Cimex hemipterus). thegoodscentscompany.com The specific blend and ratio of these and other volatile compounds are often crucial for species-specific recognition and behavior. The study of these semiochemicals (signaling chemicals) is vital for understanding insect behavior, interactions, and evolution. evitachem.com

Scope and Research Significance of this compound Studies

The study of this compound and related 4-oxo-alkenals holds considerable research significance across multiple disciplines. A primary area of investigation is their role in mutagenesis and carcinogenesis. As highly reactive electrophiles, these compounds can form adducts with DNA, leading to mutations. caymanchem.comthegoodscentscompany.com Research has shown that 4-oxo-2-hexenal, a product of omega-3 fatty acid peroxidation, is a mutagen that causes the formation of DNA adducts in animal tissues. thegoodscentscompany.com Understanding the mechanisms of DNA damage by these lipid-derived aldehydes is crucial for research into the molecular basis of diseases linked to oxidative stress.

Furthermore, the ability of 4-oxo-alkenals to modify proteins is another significant focus. wikipedia.org Such modifications, a process known as protein lipoxidation, can alter protein function and contribute to the pathology of various diseases. nih.gov Studies on the reactivity of 4-oxo-2-nonenal with lysine residues have provided insight into how these aldehydes form stable covalent bonds with proteins. nih.gov

In the context of chemical ecology, research into this compound and its analogs is important for developing novel and sustainable pest management strategies. evitachem.com By identifying and synthesizing the specific pheromones used by agricultural pests, researchers can develop highly selective lures for monitoring and trapping these insects. thegoodscentscompany.com This approach offers an environmentally friendlier alternative to broad-spectrum pesticides.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | chemsrc.com |

| CAS Number | 55764-42-6 | chemsrc.com |

| Molecular Formula | C₇H₁₀O₂ | chemsrc.com |

| Molecular Weight | 126.15 g/mol | chemsrc.com |

| Exact Mass | 126.068 g/mol | chemsrc.com |

Table 2: Examples of (E)-4-oxohex-2-enal in Biological Systems

| Organism/System | Role/Context | Source(s) |

| Lygus species (Plant Bugs) | Component of female sex pheromone | thegoodscentscompany.comevitachem.com |

| Nezara viridula (Southern Green Stink Bug) | Component of pheromone blend | evitachem.com |

| Dolycoris baccarum (Sloe Bug) | Defensive compound with antibacterial activity | thegoodscentscompany.com |

| Cimex hemipterus (Tropical Bed Bug) | Nymphal alarm pheromone component | thegoodscentscompany.com |

| Various Hemiptera (True Bugs) | Defensive compound | thegoodscentscompany.com |

| Human Diet | Detected in cooking vapor and some foods (e.g., soy sauce) | thegoodscentscompany.com |

Structure

3D Structure

Properties

CAS No. |

55764-42-6 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

4-oxohept-2-enal |

InChI |

InChI=1S/C7H10O2/c1-2-4-7(9)5-3-6-8/h3,5-6H,2,4H2,1H3 |

InChI Key |

GLRVVKVYRCSDLF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C=CC=O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 4 Oxohept 2 Enal

Synthetic Pathways for 4-Oxohept-2-enal

The construction of the this compound scaffold can be achieved through several strategic disconnections, primarily involving the formation of the carbon-carbon double bond and the installation of the carbonyl and aldehyde functionalities.

Oxidation of Precursor Alcohols to Alpha,Beta-Unsaturated Aldehydes

A primary route to α,β-unsaturated aldehydes, including this compound, involves the selective oxidation of corresponding allylic alcohols. This transformation requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid or reaction at the double bond.

A variety of catalytic systems have been developed for this purpose. For instance, the use of a platinum black catalyst with electrochemically generated hydrogen peroxide allows for the selective oxidation of allylic alcohols to α,β-unsaturated aldehydes in good yields. rsc.orgnih.gov This method offers a green and on-demand approach to the synthesis of these compounds. nih.gov Other metal-based catalysts, such as those involving palladium and ruthenium, have also proven effective. organic-chemistry.org For example, Pd(OAc)2 in the presence of oxygen and a base can selectively oxidize allylic alcohols. organic-chemistry.org Ruthenium-catalyzed oxidation using benzaldehyde (B42025) as a hydrogen acceptor also provides a high-yielding and mild method for accessing α,β-unsaturated compounds. organic-chemistry.org

Whole-cell biocatalysis presents an environmentally friendly alternative for the selective oxidation of α,β-unsaturated alcohols to their corresponding aldehydes. researchgate.net Engineered E. coli cells co-expressing alcohol dehydrogenase, NADPH oxidase, and hemoglobin have been utilized for this transformation, addressing challenges of poor selectivity and overoxidation often encountered in chemical methods. researchgate.net

Aldol (B89426) Condensation Approaches in Oxo-enal Synthesis

Aldol condensation represents a fundamental carbon-carbon bond-forming reaction and a key strategy for synthesizing α,β-unsaturated carbonyl compounds. magritek.combyjus.com This reaction involves the base- or acid-catalyzed reaction of an enolate or enol with a carbonyl compound, followed by dehydration to yield the conjugated system. magritek.com

Specifically for the synthesis of 4-oxo-enal structures, a crossed aldol condensation between a ketone and an aldehyde can be employed. byjus.com For example, the reaction of a methyl ketone with glyoxylic acid can produce 4-oxo-2-butenoic acid derivatives. researchgate.netnih.govrsc.org Microwave-assisted conditions have been shown to facilitate this transformation, providing good to excellent yields for a range of substrates. nih.govrsc.org The choice of catalyst, such as tosic acid for aromatic ketones or pyrrolidine (B122466) and acetic acid for aliphatic ketones, can be crucial for optimizing the reaction outcome. nih.govrsc.org

Organocatalytic Methodologies for Unsaturated Aldehyde Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for various transformations. researchgate.net In the context of unsaturated aldehyde synthesis, organocatalysts can facilitate reactions such as Mannich condensations and other carbon-carbon bond-forming strategies. researchgate.net For instance, dimethylamine (B145610) can catalyze the reaction between alkenes and formaldehyde (B43269) to produce α,β-unsaturated aldehydes. researchgate.net

Furthermore, organocatalytic approaches have been developed for the functionalization of α,β-unsaturated aldehydes. Dienamine catalysis, for example, enables the direct γ-oxidation of α,β-unsaturated aldehydes. semanticscholar.org This strategy utilizes a chiral secondary amine catalyst, such as a silyl-protected diarylprolinol, to activate the substrate towards reaction with an electrophile at the γ-position. semanticscholar.org

Photoredox Catalysis for Carbonyl Compound Generation

Visible-light photoredox catalysis has provided new avenues for the generation of reactive intermediates under mild conditions. uni-regensburg.denih.gov This methodology can be applied to the synthesis of carbonyl compounds through the generation of ketyl radicals from carbonyl precursors. uni-regensburg.demit.edu The combination of photoredox catalysis with other catalytic cycles can lead to novel transformations. For example, merging photoredox catalysis with a Wolff-Kishner-type reaction allows for the difunctionalization of carbonyl groups via a radical-carbanion relay sequence. nih.govuni-regensburg.de

While direct synthesis of this compound using photoredox catalysis is not explicitly detailed in the provided context, the principles of generating carbonyl functionalities through these methods are well-established. mdpi.com Acyl radicals, generated through various photoredox-mediated pathways, can participate in cyclization and other reactions to construct complex carbonyl-containing molecules. mdpi.com

Stereoselective Synthesis of Oxo-enal Analogs

The development of stereoselective methods for the synthesis of oxo-enal analogs is crucial for accessing enantiomerically pure compounds, which is often a prerequisite for biological studies. rsc.org Asymmetric organocatalysis has been particularly successful in this area.

For instance, the β-hydroxylation of α,β-unsaturated aldehydes can be achieved with high enantioselectivity using diarylprolinol ether catalysts. organic-chemistry.org This reaction provides access to chiral β-hydroxy carbonyl compounds, which are valuable synthetic intermediates. organic-chemistry.org Additionally, the stereoselective synthesis of more complex molecules containing the oxo-enal motif, such as epi-jasmonic acid and tuberonic acid, has been accomplished through multi-step sequences involving key stereocontrolling reactions like SN2-type allylic substitution and Eschenmoser-Claisen rearrangement. rsc.org

The synthesis of nucleotide analog prodrugs (ProTides) also highlights the importance of stereocontrol, where oxazaphospholidine-based methods have been employed to achieve high diastereoselectivity. nih.gov While not directly related to this compound, these examples underscore the power of modern synthetic methods in achieving high levels of stereochemical control.

Synthesis of Derivatized this compound Analogs for Biological Probes

The synthesis of derivatized analogs of this compound is essential for investigating its biological targets and mechanisms of action. These probes often contain reporter groups or reactive handles for subsequent conjugation.

One approach involves the synthesis of analogs with modified functionalities that can be used for structure-activity relationship studies. For example, the synthesis of 4'-demethylepipodophyllotoxin (B1664165) derivatives with carbamate (B1207046) chains at the 4-position demonstrates how systematic structural modifications can be used to probe biological activity. researchgate.net

The synthesis of oxazolone (B7731731) derivatives, which can possess a range of biological activities, often involves the condensation of N-acylglycines with aromatic aldehydes. core.ac.uk This highlights a general strategy for incorporating aromatic diversity into molecules with potential biological applications. Similarly, the synthesis of 1,2,4-oxadiazin-5(6H)-one derivatives as potential monoamine oxidase inhibitors involves the condensation of amidoximes with α-halocarboxylates, showcasing another route to heterocyclic analogs. mdpi.com

The synthesis of a phospholipid analog of a genotoxic epoxyalkenal, 13-oxo-9,10-epoxytridecenoic acid (OETA), demonstrates a strategy for creating probes that mimic endogenous lipids. nih.gov The total synthesis of OETA-PC provided a standard for its detection in biological samples and for studying its reactivity with DNA. nih.gov This approach of synthesizing complex, biologically relevant probes is crucial for understanding the roles of lipid-derived electrophiles in pathophysiology.

Research Findings on Synthetic Strategies

| Synthetic Strategy | Key Features | Catalyst/Reagents | Product Type | Yield | Ref. |

| Oxidation of Allylic Alcohols | Electrochemical H2O2 generation | Pt black | α,β-Unsaturated Aldehyde | 64-89% | rsc.orgnih.gov |

| Oxidation of Allylic Alcohols | Aerobic oxidation | Pd(OAc)2, Et3N | α,β-Unsaturated Aldehyde | Good | organic-chemistry.org |

| Oxidation of Allylic Alcohols | Hydrogen transfer | Ru complex, Benzaldehyde | α,β-Unsaturated Aldehyde | Good | organic-chemistry.org |

| Aldol Condensation | Microwave-assisted | Tosic acid or Pyrrolidine/Acetic acid | 4-Oxo-2-butenoic acids | Good to Excellent | nih.govrsc.org |

| Organocatalysis | Dienamine catalysis | Silyl-protected diarylprolinol | γ-Oxidized α,β-Unsaturated Aldehyde | Moderate | semanticscholar.org |

| Organocatalysis | Mannich condensation | Dimethylamine | α,β-Unsaturated Aldehyde | Up to 80% | researchgate.net |

Biological Formation and Endogenous Pathways of 4 Oxohept 2 Enal

Lipid Peroxidation as a Source of 4-Oxohept-2-enal and Related Aldehydes

Lipid peroxidation is a key process that leads to the generation of this compound and other similar aldehydes. This process involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs).

The formation of this compound is a consequence of the oxidative cleavage of polyunsaturated fatty acids (PUFAs). mdpi.comrsc.org Specifically, omega-3 PUFAs are the precursors to this compound and its analogue, 4-hydroxyhexenal. nih.gov This process involves the cleavage of the fatty acid chain, leading to the formation of various breakdown products, including reactive aldehydes. nih.gov For instance, the oxidation of docosahexaenoic acid (DHA), an omega-3 fatty acid, can lead to the formation of related compounds like 4-hydroxy-7-oxohept-5-enoic acid (HOHA). ashpublications.orgresearchgate.netahajournals.org Similarly, the oxidation of omega-6 PUFAs, such as linoleic and arachidonic acid, results in the production of 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (B12555). nih.govcaymanchem.comnih.gov

The generation of oxo-enals can occur through both enzymatic and non-enzymatic pathways. nih.gov Non-enzymatic generation is often driven by the interaction of PUFAs with reactive oxygen species, leading to a free radical chain reaction. nih.gov This process, known as lipid peroxidation, can produce a variety of reactive aldehydes. nih.gov

Enzymatic pathways also contribute to the formation of these compounds. For example, enzymes like cytochrome P450 2E1 can mediate the oxidation of PUFAs to form reactive metabolites such as (2E)-4-oxonon-2-enal. biosynth.com While both pathways lead to the formation of oxo-enals, the specific products and their downstream effects can differ. Living organisms have evolved both enzymatic and non-enzymatic antioxidant molecules to protect against or repair the damage caused by these reactive species. nih.gov

Reactive oxygen species (ROS) are highly reactive chemical species that play a central role in the formation of this compound and other lipid peroxidation products. nih.govwikipedia.org ROS, such as hydroxyl radicals, can initiate the lipid peroxidation cascade by abstracting a hydrogen atom from a PUFA, leading to the formation of a lipid radical. nih.gov This initiates a chain reaction that results in the oxidative degradation of the fatty acid and the generation of various aldehydes. nih.gov The overproduction of ROS can lead to a state of oxidative stress, which is associated with the increased formation of these potentially damaging aldehydes. nih.govnih.gov

Biological Precursors and Metabolic Intermediates for this compound Synthesis

The primary biological precursors for the synthesis of this compound are omega-3 polyunsaturated fatty acids. nih.gov Through the process of lipid peroxidation, these fatty acids are converted into various intermediates. One notable related intermediate is 4-hydroxy-7-oxo-5-heptenoic acid (HOHA) lactone, which is derived from the oxidative cleavage of docosahexaenoate (DHA). researchgate.net While not this compound itself, HOHA is a structurally similar γ-hydroxyalkenal that highlights the types of reactive species formed during PUFA oxidation. researchgate.net Similarly, the oxidation of omega-6 PUFAs leads to the formation of 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal. caymanchem.com These compounds, like this compound, are reactive aldehydes that can interact with cellular components. caymanchem.comwikipedia.org

| Precursor Fatty Acid | Resulting Aldehyde(s) |

| Omega-3 PUFAs (e.g., DHA) | This compound, 4-Hydroxyhexenal, 4-Hydroxy-7-oxohept-5-enoic acid (HOHA) nih.govashpublications.orgresearchgate.netahajournals.org |

| Omega-6 PUFAs (e.g., Linoleic Acid, Arachidonic Acid) | 4-Hydroxy-2-nonenal (HNE), 4-Oxo-2-nonenal nih.govcaymanchem.comnih.gov |

Natural Occurrence of this compound

This compound has been identified as a component of the pheromone systems of certain insects. For example, it is recognized as a sex pheromone in some species of mirid bugs. evitachem.comnist.gov In this context, it acts as a chemical signal that influences the behavior of other individuals of the same species, often related to mating. evitachem.com The presence of this compound in the defensive secretions of some insects has also been noted. thegoodscentscompany.com

Presence in Botanical Extracts

The occurrence of this compound has been identified in certain botanical sources, particularly as a product of aging or degradation of essential oils. Research findings have pointed to its presence in the essential oil of Melaleuca alternifolia, commonly known as tea tree oil.

A safety assessment report on tea tree oil noted that its composition can change when exposed to atmospheric oxygen, light, and higher temperatures. During this degradation process, various oxidation products can be formed. Among these, this compound was identified as a constituent of aged tea tree oil. cir-safety.org The initial identification was part of an analysis of the oil's components, although the precise quantities were not specified, and it was noted that these products could potentially originate from other compounds present within the oil. cir-safety.org

| Botanical Source | Common Name | Finding |

|---|---|---|

| Melaleuca alternifolia | Tea Tree | Detected as a constituent in aged/oxidized essential oil. cir-safety.org |

Detection as a Metabolic Byproduct

This compound is detected in biological systems as an endogenous byproduct of metabolic processes, specifically through the oxidative degradation of lipids. This pathway is a key element of oxidative stress, where reactive oxygen species (ROS) attack polyunsaturated fatty acids (PUFAs) in cell membranes, leading to a cascade of reactions known as lipid peroxidation. researchgate.netumw.edu.pl

The process generates a variety of reactive aldehydes, many of which are structurally similar to this compound. researchgate.net For instance, the lipid peroxidation of omega-6 fatty acids like linoleic acid is known to produce 4-oxo-2-nonenal (ONE), a nine-carbon α,β-unsaturated oxoalkenal. biosynth.comwikipedia.org Similarly, the oxidation of omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), results in the formation of other aldehydes like 4-hydroxy-2-hexenal (HHE). umw.edu.plashpublications.org Another well-documented C7 product of DHA oxidation is (E)-4-hydroxy-7-oxohept-5-enoic acid (HOHA). researchgate.netmdpi.com

The formation of this compound follows this established pattern of PUFA fragmentation. As a seven-carbon oxoalkenal, it is recognized as a product of lipid peroxidation, serving as a marker for oxidative damage within tissues. researchgate.net The binding of these reactive metabolites to cellular components can lead to various downstream biological effects. biosynth.com

| Metabolic Pathway | Precursor Molecules | General Outcome |

|---|---|---|

| Lipid Peroxidation | Polyunsaturated Fatty Acids (PUFAs) (e.g., Omega-3 and Omega-6 fatty acids) | Generation of reactive aldehydes, including this compound, as byproducts of oxidative stress. researchgate.netumw.edu.pl |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-oxo-2-nonenal (ONE) |

| 4-hydroxy-2-hexenal (HHE) |

| (E)-4-hydroxy-7-oxohept-5-enoic acid (HOHA) |

| Linoleic acid |

| Eicosapentaenoic acid (EPA) |

| Docosahexaenoic acid (DHA) |

Molecular Mechanisms of 4 Oxohept 2 Enal Biological Activity

Adduct Formation with Biomolecules

The primary mechanism of action for 4-oxo-2-enals involves the formation of covalent adducts with cellular macromolecules. This adduction can alter the structure and function of these biomolecules, triggering a cascade of downstream cellular responses.

Lipid-derived electrophiles (LDEs) like 4-oxohept-2-enal and its analog 4-oxo-2-nonenal (B12555) (ONE) are known to directly modify proteins, which can modulate cellular signaling pathways, particularly in response to oxidative stress. nih.gov The reactivity of these α,β-unsaturated aldehydes allows them to form adducts with various proteins, impacting their function. mdpi.com For instance, ONE has been observed to target histones, which are crucial for DNA packaging and gene regulation. nih.gov Similarly, other related compounds like 4-hydroxy-2-hexenal (HHE) also form stable adducts with protein residues. researchgate.netashpublications.org

The key reaction for the adduction of α,β-unsaturated aldehydes to proteins is the Michael addition (also known as conjugate addition or 1,4-addition). researchgate.netwikipedia.org In this reaction, a nucleophile, such as an amino acid residue on a protein, attacks the electron-deficient β-carbon of the enal. wikipedia.org For compounds like 4-oxo-2-nonenal (ONE) and 4-hydroxynonenal (B163490) (4-HNE), the Michael addition is the typical mechanism for forming covalent bonds with nucleophilic amino acid side chains. mdpi.com This reaction is favored due to the electronic properties of the α,β-unsaturated carbonyl system.

While many lipid-derived electrophiles preferentially target the sulfhydryl group of cysteine residues, 4-oxo-2-enals exhibit a distinct reactivity profile. nih.govresearchgate.net The analog 4-oxo-2-nonenal (ONE) shows a notable preference for reacting with the ε-amino group of lysine (B10760008) residues. nih.govnih.gov This is in contrast to 4-HNE, which preferentially reacts with cysteine, but can also form adducts with histidine and lysine. researchgate.netmdpi.com The specific targeting of lysine by 4-oxo-2-enals like ONE leads to unique biological consequences compared to other aldehydes. nih.govnih.gov

| Compound | Primary Target Residue(s) | Reference |

|---|---|---|

| 4-Oxo-2-nonenal (ONE) | Lysine | nih.govnih.gov |

| 4-Hydroxynonenal (4-HNE) | Cysteine, Histidine, Lysine | researchgate.netmdpi.com |

| 4-Hydroxy-2-hexenal (HHE) | Lysine, Cysteine, Histidine | researchgate.netashpublications.org |

The interaction between 4-oxo-2-enals and lysine residues results in the formation of highly stable adducts. nih.gov Interestingly, what might appear to be a standard Michael adduct through mass spectrometric analysis is often an isomeric, more stable structure. nih.gov Research has shown that the long-lived adducts formed between ONE and lysine residues are, in fact, 4-ketoamides. nih.gov This occurs through a rearrangement of the initial Michael adduct. The reaction of ONE with histone lysine residues, for example, forms a specific type of ketoamide modification referred to as γ-oxononanoylation (Kgon). nih.gov This modification is a reversible post-translational modification, indicating a role in dynamic cellular regulation. nih.gov

In addition to proteins, 4-oxo-2-enals can also form adducts with nucleic acids. mdpi.comsmolecule.com Compounds such as 4-oxo-2-hexenal, which can be formed during the peroxidation of omega-3 fatty acids, have been shown to cause the formation of DNA adducts. thegoodscentscompany.com This ability to modify DNA suggests potential implications for genetic stability. smolecule.comthegoodscentscompany.com The reaction of these electrophiles with DNA has become a subject of interest due to its potential link to the mutagenic and carcinogenic effects associated with lipid peroxidation. mdpi.comsmolecule.com

Protein Adduction by this compound and Analogs

Cellular Signaling Pathway Modulation by this compound Derivatives.nih.govbiosynth.comnih.govresearchgate.net

The adduction of proteins by this compound and its derivatives can significantly alter cellular signaling pathways. nih.gov The modification of key regulatory proteins can initiate or inhibit signaling cascades involved in cellular stress responses. For example, 4-ONE-mediated modification of histones can modulate signaling pathways as a response to oxidative stress. nih.gov A specific deacylase, Sirt2, has been identified as an enzyme that can remove these histone modifications, suggesting a regulated signaling mechanism. nih.gov

Modulation of Biological Processes by this compound

This compound is an α,β-unsaturated aldehyde that belongs to a class of reactive compounds generated during the oxidative degradation of polyunsaturated fatty acids, a process known as lipid peroxidation. nih.govwikipedia.org While direct research on this compound is limited, the study of structurally similar lipid peroxidation products provides significant insights into its potential biological roles. These molecules are not merely byproducts of cellular damage but are active participants in a variety of biological processes, from intercellular communication to the disruption of cellular stability. openaccesspub.orgpnas.org

Role in Intercellular Signaling and Communication

Lipid-derived aldehydes, including relatives of this compound, are crucial mediators in cell-to-cell signaling, particularly in the context of inflammation and tissue repair. etsu.eduashpublications.org When tissues are damaged, the resulting oxidative stress leads to the formation of these reactive molecules, which can then act as signals to the surrounding cells, primarily those of the immune system. nih.gov

A well-studied downstream product of lipid peroxidation is 2-(ω-carboxyethyl)pyrrole (CEP), which is formed from precursors like 4-hydroxy-7-oxo-5-heptenoic acid (HOHA). ashpublications.orgnih.gov CEP-modified proteins function as damage-associated molecular patterns (DAMPs), which are endogenous danger signals released by damaged or dying cells. etsu.eduplos.org These DAMPs are recognized by pattern recognition receptors (PRRs) on innate immune cells such as macrophages. etsu.eduplos.org This recognition triggers a signaling cascade that results in the secretion of pro-inflammatory cytokines, including interleukins and tumor necrosis factor-α (TNF-α). etsu.edu This process effectively establishes a communication line between the site of injury and the immune system, orchestrating the inflammatory response. etsu.edu

Furthermore, a related compound, 4-hydroxy-7-oxo-5-heptenoic acid lactone (HOHA-lactone), has been shown to induce the secretion of Vascular Endothelial Growth Factor (VEGF) from retinal pigment epithelial (RPE) cells. nih.govnih.gov VEGF is a potent signaling protein that promotes the growth of new blood vessels, a process known as angiogenesis. nih.gov This indicates that lipid peroxidation products can directly influence vascular signaling pathways. nih.gov

Receptor Binding and Activation in Biological Systems

The signaling functions of lipid peroxidation products are mediated through their interaction with specific cellular receptors. Research has identified several receptors that bind to CEP, a stable end-product derived from the oxidation of docosahexaenoic acid (DHA), a process that also generates aldehydes structurally related to this compound. nih.govnih.gov

Key receptors for CEP-modified proteins are the β2 integrins, specifically αMβ2 (Mac-1) and αDβ2, which are expressed on the surface of macrophages. ashpublications.org The binding of CEP adducts to these integrin receptors is a critical step for macrophage migration and retention at inflammatory sites. etsu.edu In addition to integrins, Toll-like receptor 2 (TLR2) and the scavenger receptor CD36 have been identified as crucial receptors on macrophages for the binding, clearance, and signaling of CEP. researchgate.net

The activation of TLR2 by CEP is particularly significant. On endothelial cells, the binding of CEP to TLR2 initiates a signaling cascade that promotes angiogenesis, independent of the classical VEGF pathway. researchgate.netacs.org This interaction highlights a direct mechanism by which products of oxidative stress can drive vascular remodeling in both physiological processes like wound healing and pathological conditions. researchgate.netacs.org The synergy of CEP with TLR2/TLR1 agonists in macrophages can also potentiate the inflammatory response. plos.org

| Receptor | Ligand | Cell Type | Biological Outcome | Source |

|---|---|---|---|---|

| αMβ2 (Mac-1) | CEP-modified proteins | Macrophages | Macrophage migration and retention at inflammatory sites | ashpublications.org |

| αDβ2 | CEP-modified proteins | Macrophages | Macrophage retention at inflammatory sites | etsu.edu |

| Toll-like Receptor 2 (TLR2) | CEP-modified proteins and phospholipids (B1166683) | Macrophages, Endothelial Cells | Pro-inflammatory cytokine production, Angiogenesis | plos.orgresearchgate.netacs.org |

| CD36 | CEP-modified proteins | Macrophages | Binding and clearance of CEP | researchgate.net |

Impact on Cellular Homeostasis

The generation of reactive aldehydes like this compound is a hallmark of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify them. nih.gov This imbalance leads to widespread cellular damage and a profound disruption of cellular homeostasis. nih.gov

Studies on the related α,β-unsaturated aldehyde HOHA-lactone demonstrate the potential cytotoxicity of this class of compounds. HOHA-lactone has been shown to impair the function of retinal pigmented epithelial (RPE) cells. researchgate.net It readily diffuses into these cells and can trigger a cascade of events that disrupt normal cellular processes. researchgate.netacs.org One of the primary effects is the induction of mitochondrial dysfunction. This includes a decrease in ATP production, dissipation of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c, which ultimately leads to programmed cell death (apoptosis). x-mol.net

Furthermore, these reactive aldehydes can deplete the cell's primary non-enzymatic antioxidant, glutathione (B108866) (GSH). researchgate.netnih.gov They react with GSH via a Michael addition, forming adducts that are then exported from the cell. acs.org This depletion of the intracellular GSH pool compromises the cell's antioxidant defenses, leaving it more vulnerable to further oxidative damage and contributing to a vicious cycle of oxidative stress. researchgate.net

| Cellular Process | Impact of Related Compound (HOHA-lactone) | Consequence for Homeostasis | Source |

|---|---|---|---|

| Mitochondrial Function | Decreased ATP production, dissipation of membrane potential | Energy crisis, initiation of apoptosis | x-mol.net |

| Redox Balance | Depletion of intracellular glutathione (GSH) | Increased susceptibility to oxidative stress | researchgate.netnih.gov |

| Cell Viability | Induction of apoptosis | Loss of cells, tissue damage | x-mol.net |

| Innate Immunity | Activation of the complement pathway | Induction of inflammatory response | nih.gov |

Metabolism, Biotransformation, and Clearance of 4 Oxohept 2 Enal

Endogenous Detoxification Mechanisms for Reactive Aldehydes

Reactive aldehydes, such as 4-oxohept-2-enal and the well-studied 4-hydroxynonenal (B163490) (4-HNE), are byproducts of lipid peroxidation, a process where oxidants like free radicals attack polyunsaturated fatty acids. nih.govnews-medical.net These aldehydes are highly reactive molecules that can lead to cellular damage if not neutralized. epa.gov The body possesses a sophisticated network of endogenous detoxification mechanisms to mitigate the harmful effects of these compounds.

Key enzymatic systems are deployed to neutralize reactive aldehydes. These include:

Aldehyde Dehydrogenases (ALDHs): This superfamily of enzymes catalyzes the oxidation of aldehydes into their corresponding carboxylic acids, which are generally less reactive and more easily excreted. epa.govnih.gov ALDH2, a key mitochondrial enzyme, is particularly critical in detoxifying aldehydes like 4-HNE. nih.gov

Aldo-Keto Reductases (AKRs) and Alcohol Dehydrogenases (ADHs): These enzymes are responsible for reducing aldehydes to their corresponding alcohols. nih.govnih.gov For example, 4-HNE is reduced to 1,4-dihydroxy-2-nonene (DHN). nih.gov

Glutathione (B108866) S-Transferases (GSTs): This pathway involves the conjugation of the aldehyde with glutathione (GSH), a major cellular antioxidant. nih.gov This reaction, which can occur non-enzymatically but is significantly accelerated by GSTs, is a primary route for detoxifying electrophilic compounds like 4-hydroxyalkenals. mdpi.com

These detoxification pathways are crucial for cellular homeostasis. An age-associated decline in the activity of enzymes like ALDH and GST can lead to increased accumulation of aldehyde-induced damage. scispace.com Conversely, the preservation of these enzymatic processes is linked to reduced accumulation of lipid peroxidation products. scispace.com

Receptor-Mediated Scavenging and Metabolism of Oxo-enal Derivatives

Beyond intracellular enzymatic detoxification, receptor-mediated processes, particularly involving phagocytic cells like macrophages, play a role in clearing cellular debris and modified molecules that arise from aldehyde-induced damage.

Macrophages are critical for maintaining tissue homeostasis by removing apoptotic (dying) cells, a process known as efferocytosis. mdpi.comnih.gov Oxidative stress and the accumulation of lipid peroxidation products like oxo-enals can induce apoptosis. researchgate.net The efficient and "silent" clearance of these apoptotic cells by macrophages is essential to prevent secondary necrosis and the induction of an inflammatory response. nih.gov

Different populations of tissue-resident macrophages are programmed for this clearance task. nih.gov The uptake of apoptotic cells by macrophages is typically an anti-inflammatory event, triggering the release of mediators that help resolve inflammation. nih.gov However, the context can be important; the clearance of apoptotic cancer cells by macrophages, for example, can sometimes result in a pro-inflammatory response. nih.gov The transcription factor Nrf2 is essential for optimal macrophage-mediated efferocytosis following oxidant injury, highlighting the link between antioxidant defense and cellular clearance. mdpi.com

The recognition and engulfment of apoptotic cells and other modified materials by macrophages are mediated by a variety of cell surface receptors. Scavenger receptors are a key class of pattern recognition receptors that recognize modified endogenous molecules and play a role in the internalization of various particles, from bacteria to modified lipoproteins and apoptotic cells. nih.gov

While direct evidence for receptors specific to this compound is limited, the mechanism for related molecules provides a strong conceptual model. Scavenger receptors recognize negatively charged surfaces and can trigger endocytosis. nih.gov There is increasing evidence that these receptors also recognize nanoscale objects, including engineered nanoparticles. nih.gov The uptake process can involve multiple endocytosis mechanisms, such as clathrin-dependent and actin-dependent pathways. nih.govnih.gov Other receptors, such as integrins (e.g., αVβ3), also play a significant role in the clearance of apoptotic cells, often by binding to bridging factors that coat the dying cell. frontiersin.org

Enzymatic Biotransformation Pathways of Related Aldehydes

The enzymatic biotransformation of this compound is presumed to follow pathways similar to those established for other α,β-unsaturated hydroxyalkenals, most notably 4-hydroxy-2-nonenal (4-HNE). nih.gov These pathways convert the reactive aldehyde into more stable and water-soluble metabolites that can be readily eliminated. The three primary routes are oxidation, reduction, and glutathione conjugation. nih.govscispace.com

A study on perfused rat kidneys identified several key metabolites of 4-HNE, demonstrating the organ's significant capacity for aldehyde metabolism. nih.gov The primary metabolic products included the glutathione conjugate, the corresponding alcohol, and the carboxylic acid. nih.gov

| Pathway | Enzyme Family | Resulting Metabolite | Description |

|---|---|---|---|

| Oxidation | Aldehyde Dehydrogenase (ALDH) | 4-hydroxy-2-nonenoic acid (HNA) | The aldehyde group is oxidized to a carboxylic acid group, a common detoxification step. nih.govnih.gov |

| Reduction | Alcohol Dehydrogenase (ADH) / Aldo-Keto Reductase (AKR) | 1,4-dihydroxy-2-nonene (DHN) | The aldehyde group is reduced to an alcohol group. nih.govnih.gov |

| Glutathione Conjugation | Glutathione S-Transferase (GST) | Glutathione-HNE conjugate (GSH-HNE) | Glutathione is added to the molecule, neutralizing its electrophilic nature and preparing it for further metabolism and excretion. nih.govnih.gov |

Excretion Pathways of Lipid Peroxidation Products (Conceptual)

Following biotransformation, the metabolites of lipid peroxidation products like this compound must be excreted from the body. The metabolic modifications, particularly conjugation with glutathione, are crucial for increasing the water solubility of the original lipophilic aldehyde, facilitating its transport and elimination.

The glutathione conjugate of an aldehyde is typically the precursor to a mercapturic acid. nih.gov This process involves the sequential cleavage of glutamate and glycine from the glutathione moiety, followed by the acetylation of the remaining cysteine to form a mercapturic acid conjugate. nih.gov These final metabolites are water-soluble and can be efficiently eliminated from the body.

The primary route for the excretion of these water-soluble end-products is via the kidneys into the urine. nih.gov Studies on 4-HNE metabolism have demonstrated the importance of the kidney in forming and selectively excreting the mercapturic acid conjugate, highlighting this pathway's central role in detoxifying lipid peroxidation products. nih.gov A smaller fraction of metabolites may also be eliminated through the feces, particularly for less water-soluble compounds or those transported into the bile. The liver and kidney are considered the most important organs for the elimination of the final metabolic products of aldehydes. nih.gov

Advanced Analytical Methodologies for 4 Oxohept 2 Enal Research

Chromatographic Techniques for Separation and Quantification of Oxo-enals

Chromatography is a fundamental analytical technique used to separate components within a mixture. libretexts.org It involves a mobile phase that carries the sample through a stationary phase, with separation based on the differential partitioning of the analytes between the two phases. libretexts.orgpjps.pk For oxo-enals, both gas and liquid chromatography are widely employed.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like 4-oxohept-2-enal. In GC, the mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, housed within a capillary column. The separation is governed by the compound's boiling point and its specific interactions with the stationary phase.

When coupled with a mass spectrometer (MS), GC-MS becomes an invaluable tool for both separation and identification. As components elute from the GC column, they are ionized (commonly by electron impact, EI), and the resulting charged fragments are separated based on their mass-to-charge (m/z) ratio. nist.gov The resulting mass spectrum serves as a chemical fingerprint, allowing for confident identification by comparing it to spectral libraries. nih.gov Advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) offer even greater peak capacity and resolving power for analyzing highly complex samples. mdpi.com

For related compounds like (E)-4-oxohex-2-enal, retention indices (a measure of a compound's retention relative to n-alkanes) have been established on various GC columns, which aids in its identification. metabolomexchange.org

Table 1: GC Retention Indices for the Related Compound (E)-4-Oxohex-2-enal

| Column Type | Active Phase | Retention Index (I) | Reference |

|---|---|---|---|

| Capillary (Non-polar) | HP-1 | 958 | metabolomexchange.org |

| Capillary (Polar) | HP-Innowax | 1599 | metabolomexchange.org |

Table 2: Characteristic GC-MS Fragments for the Related Compound (E)-4-Oxohex-2-enal

| Fragment | m/z (Mass-to-Charge Ratio) |

|---|---|

| Molecular Ion [M]+• | 112 |

| Top Peak | 83 |

| 2nd Highest Peak | 55 |

Source: Adapted from PubChem. nih.gov

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry

High-performance liquid chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. longdom.org It is particularly suited for compounds that are non-volatile or thermally unstable, such as the adducts formed between this compound and biological molecules. HPLC utilizes a liquid mobile phase pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). pjps.pk

The most common mode for this type of analysis is reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727). researchgate.netchemsrc.com

Pairing HPLC with mass spectrometry (HPLC-MS) provides high sensitivity and selectivity, making it a premier method for analyzing oxo-enals and their metabolites in complex samples. bhu.ac.in Tandem mass spectrometry (MS/MS) further enhances this capability, allowing for selected reaction monitoring (MRM), a highly specific and quantitative technique used to measure trace levels of analytes, such as DNA adducts or phospholipid derivatives of oxo-enals. chemsrc.comucl.ac.uk

Table 3: Example HPLC-MS/MS Parameters for Analysis of Oxo-enal Adducts

| Parameter | Description | Reference |

|---|---|---|

| Chromatography System | UPLC or HPLC system | researchgate.net |

| Column | Reversed-phase C18 (e.g., Hypersil GOLD, Prodigy ODS) | researchgate.netchemsrc.com |

| Mobile Phase | Gradient of water and methanol or acetonitrile, often with a formic acid additive to improve ionization. | researchgate.netchemsrc.com |

| Ionization Source | Electrospray Ionization (ESI), typically in positive ion mode. | researchgate.netchemsrc.com |

| Mass Analyzer | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap). | longdom.orgresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification. | chemsrc.comucl.ac.uk |

Chiral Stationary Phase Chromatography for Enantiomeric Purity

While this compound itself is an achiral molecule, its derivatives or related analogs studied in research can possess stereogenic centers, existing as enantiomers (non-superimposable mirror images). rsc.org Since enantiomers often exhibit different biological activities, their separation and analysis are crucial. rsc.org

Enantioselective HPLC is the most common method for this purpose, utilizing a chiral stationary phase (CSP). rsc.org A CSP is an analytical column containing a single enantiomer of a chiral compound that is bonded to the support material, typically silica. ub.edu Separation occurs because the two enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, which have different energies and stabilities, leading to different retention times. ub.edu

Several classes of CSPs are widely used, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, proteins, and Pirkle-type (brush-type) phases. ub.edu The choice of CSP and mobile phase (which can be normal-phase, reversed-phase, or polar organic) is critical for achieving successful enantiomeric separation.

Spectroscopic Characterization of this compound and its Adducts

Spectroscopic methods are indispensable for elucidating the precise chemical structure of this compound and its various reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for unambiguous structure determination of organic molecules. It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field.

¹H NMR (Proton NMR): Provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), the number of protons in each set (integration), and the number of neighboring protons (spin-spin splitting).

¹³C NMR: Provides information about the carbon skeleton of a molecule. Each non-equivalent carbon atom typically gives a distinct signal, revealing the types of carbons present (e.g., aliphatic, olefinic, carbonyl).

Table 4: Representative ¹³C NMR Chemical Shift Data for the Related Compound (E)-4-Oxohex-2-enal

| Carbon Atom | Approximate Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C=O (Ketone) | ~200 | Carbonyl |

| C=O (Aldehyde) | ~193 | Carbonyl |

| -CH= (β-carbon) | ~145 | Alkene |

| -CH= (α-carbon) | ~137 | Alkene |

| -CH₂- | ~35 | Aliphatic |

| -CH₃ | ~8 | Aliphatic |

Note: Data is representative for the class of compounds and based on known ranges and data for (E)-4-oxohex-2-enal. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy. Unlike nominal mass spectrometry which provides integer masses, HRMS can determine the mass to several decimal places. This high precision allows for the calculation of an unambiguous elemental formula for a given ion.

HRMS is critical for:

Confirming the identity of newly synthesized compounds.

Identifying unknown metabolites or adducts in complex mixtures.

Distinguishing between compounds that have the same nominal mass but different elemental compositions.

The technique is often coupled with liquid chromatography (LC-HRMS) to analyze complex samples. researchgate.net The difference between the calculated exact mass (based on the proposed formula) and the experimentally measured mass is typically in the low parts-per-million (ppm) range for a positive identification.

Table 5: Example of High-Resolution Mass Spectrometry Data Presentation

| Compound Type | Molecular Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

|---|---|---|---|---|---|

| Silylated Dienol Ether | C₂₂H₃₇OSi | [M+H]⁺ | 317.2301 | 317.2295 | |

| Silylated Oxime | C₁₆H₃₀NOSi | [M+H]⁺ | 280.2097 | 280.2098 |

Immunochemical Detection of this compound Adducts

The high reactivity of this compound and its precursors, such as 4-hydroxy-7-oxohept-5-enoic acid (HOHA) which arises from the oxidation of docosahexaenoate (DHA), leads to the formation of covalent adducts with biological macromolecules. researchgate.netnih.gov A key and immunologically detectable adduct formed from this pathway is the 2-(ω-carboxyethyl)pyrrole (CEP) modification, which primarily occurs on the ε-amino groups of lysine (B10760008) residues in proteins and on phosphatidylethanolamine. researchgate.netnih.gov The development of specific antibodies against CEP has been instrumental in the detection and quantification of these adducts in biological samples. nih.govashpublications.org

Immunochemical methods are powerful tools for identifying these modified molecules, providing insights into the extent of lipid peroxidation-induced damage in various pathological conditions. The primary techniques employed include Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Immunohistochemistry (IHC). plos.orgresearchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used method for quantifying CEP adducts in biological fluids like plasma and in tissue homogenates. researchgate.netsemanticscholar.org Competitive ELISAs are often employed where CEP-modified proteins, such as CEP-human serum albumin (HSA), are coated onto microplate wells. The sample to be tested is incubated in the wells along with a specific anti-CEP antibody. The amount of antibody that binds to the coated antigen is inversely proportional to the concentration of CEP adducts in the sample. This technique has been used to demonstrate elevated levels of CEP adducts in the plasma of patients with age-related macular degeneration (AMD). nih.govsemanticscholar.org

Western Blotting: This technique allows for the detection of specific CEP-modified proteins within a complex mixture. Proteins from a cell or tissue lysate are separated by size using SDS-PAGE, transferred to a membrane, and then probed with an anti-CEP antibody. researchgate.netfrontiersin.org This approach can identify the molecular weights of proteins that have been modified by the this compound precursor pathway. For instance, Western blot analysis has been used to identify CEP-modified proteins in the retinas of animal models exposed to oxidative stress and in atherosclerotic lesions. researchgate.netfrontiersin.org

Immunohistochemistry (IHC): IHC is used to visualize the spatial distribution of CEP adducts within tissues. Thin sections of tissue are incubated with anti-CEP antibodies, which are then detected using a labeled secondary antibody that generates a colored or fluorescent signal. plos.orgfrontiersin.org This method has been crucial in localizing CEP modifications to specific cell types and structures, such as photoreceptor outer segments and the retinal pigment epithelium in the eye, providing evidence of localized oxidative damage. nih.govsemanticscholar.org The specificity of these immunochemical assays is critical, and highly selective polyclonal and monoclonal antibodies have been developed that can distinguish CEP from structurally similar pyrrole (B145914) adducts. nih.gov

| Immunochemical Method | Principle | Application in this compound-Related Research | Typical Sample Types | Key Findings |

|---|---|---|---|---|

| ELISA (Enzyme-Linked Immunosorbent Assay) | Quantitative detection of CEP adducts in solution based on antibody-antigen binding. | Measures levels of CEP adducts and anti-CEP autoantibodies. researchgate.netsemanticscholar.orggoogle.com | Plasma, Serum, Tissue Homogenates | Elevated CEP adducts and autoantibodies found in plasma of patients with AMD. nih.govsemanticscholar.org |

| Western Blotting | Detection of specific CEP-modified proteins separated by molecular weight. | Identifies specific proteins modified by CEP and assesses the extent of modification. plos.orgfrontiersin.org | Cell Lysates, Tissue Extracts | Identified CEP-modified fibrinogen and albumin in peritoneal exudates and ECM proteins in atherosclerotic lesions. ashpublications.orgfrontiersin.org |

| Immunohistochemistry (IHC) | In situ visualization of CEP adducts within a tissue section. | Localizes CEP adducts to specific cells and tissues. plos.orgresearchgate.netfrontiersin.org | Fixed Tissue Sections (e.g., Retina, Aorta) | Detected intense CEP immunoreactivity in photoreceptors and retinal pigment epithelium in AMD donors and in atherosclerotic lesions. semanticscholar.orgfrontiersin.org |

Bioassays for Functional Assessment of this compound in Research Models

To understand the biological consequences of this compound and its related adducts, a variety of bioassays are employed in research models. These assays assess cellular responses ranging from cytotoxicity and apoptosis to more specific functional changes like inflammation and immune cell activation. Much of the functional assessment has focused on the stable downstream products, CEP adducts, or on functionally similar α,β-unsaturated aldehydes like 4-hydroxynonenal (B163490) (4-HNE). plos.orgresearchgate.netwikipedia.org

Inflammation and Macrophage Activation Assays: CEP adducts have been identified as potent signaling molecules that can trigger inflammatory responses, particularly through interactions with immune cells like macrophages. plos.orgahajournals.org Bioassays to measure this include quantifying the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) from cultured macrophages upon stimulation with CEP-modified proteins. plos.orgetsu.edu The activation state of macrophages (e.g., polarization towards a pro-inflammatory M1 phenotype) can be assessed by measuring the expression of specific cell surface markers or genes via qPCR. plos.org Furthermore, cell adhesion assays are used to study how CEP-modified extracellular matrix proteins affect macrophage adhesion and retention, a key process in chronic inflammation. ashpublications.orgfrontiersin.org

Apoptosis and Oxidative Stress Assays: Higher concentrations of reactive aldehydes are known to induce programmed cell death, or apoptosis. wikipedia.org This can be measured using assays that detect the activation of caspases (key enzymes in the apoptotic cascade) or the fragmentation of DNA (e.g., TUNEL assay). The underlying mechanism of toxicity often involves the generation of reactive oxygen species (ROS). Cellular ROS levels can be quantified using fluorescent probes like DCFH-DA. aatbio.com Assays measuring lipid peroxidation directly, such as those detecting malondialdehyde (MDA) or using ratiometric fluorescent sensors, provide a measure of the oxidative damage that leads to the formation of aldehydes like this compound. biocompare.comabcam.com

Angiogenesis Assays: CEP adducts have been implicated in promoting the growth of new blood vessels (angiogenesis), a critical process in "wet" AMD. nih.govahajournals.org In vitro angiogenesis can be assessed using tube formation assays, where endothelial cells are cultured on a basement membrane matrix and their ability to form capillary-like structures is observed. In vivo models, such as the mouse model of laser-induced choroidal neovascularization (CNV), are used to confirm these pro-angiogenic effects. plos.org

| Bioassay Type | Specific Assay Example | Biological Process Assessed | Relevance to this compound Research |

|---|---|---|---|

| Cytotoxicity | MTT Assay | Cell viability and proliferation. arvojournals.org | Determines the dose-dependent toxicity of the aldehyde on various cell types. |

| Inflammation | Macrophage Cytokine Release (ELISA) | Activation of innate immune cells and pro-inflammatory signaling. plos.org | Assesses the ability of CEP adducts to induce inflammatory mediators like TNF-α and IL-12. plos.org |

| Inflammation | Macrophage Adhesion Assay | Interaction of immune cells with the extracellular matrix. frontiersin.org | Evaluates how CEP-modified proteins promote macrophage adhesion and retention in inflammatory settings. ashpublications.orgfrontiersin.org |

| Apoptosis | Caspase Activation Assay | Induction of programmed cell death. wikipedia.org | Investigates the mechanisms of cell death induced by high concentrations of reactive aldehydes. |

| Oxidative Stress | Lipid Peroxidation Assay (e.g., MDA, fluorescent probes) | Measures the extent of oxidative damage to lipids. biocompare.comabcam.comdojindo.com | Quantifies the upstream process that generates this compound and other reactive aldehydes. |

| Angiogenesis | Endothelial Cell Tube Formation Assay | Formation of new capillary-like structures. plos.org | Tests the pro-angiogenic potential of CEP adducts, a key factor in diseases like wet AMD. |

In Vitro Research Models for 4 Oxohept 2 Enal Studies

Cell-Based Assays for Adduct Formation and Cellular Responses to Oxo-enals

Cell-based assays are fundamental for understanding how 4-Oxohept-2-enal interacts with cellular components and elicits biological responses. These systems model the complex intracellular environment, allowing for the study of cytotoxicity, protein and DNA adduct formation, and the activation of signaling pathways. jci.orgnih.gov

Immortalized cell lines are a cornerstone of in vitro research due to their unlimited proliferative capacity and batch-to-batch consistency. Various human and animal cell lines are employed to study the effects of oxo-enals. For instance, human embryonic kidney (HEK293) cells are used to investigate cellular responses and the modulation of specific signaling pathways. nih.govbibliotekanauki.pl The human retinal pigment epithelial cell line ARPE-19 is frequently used in studies of oxidative stress and lipid peroxidation, particularly in the context of age-related diseases. arvojournals.orgnih.govoatext.comresearchgate.net Cancer cell lines such as HeLa, HCT116, and K562 are also utilized to explore mechanisms of genotoxicity, cell cycle arrest, and apoptosis induced by reactive aldehydes. nih.govbibliotekanauki.plgenecards.org

Common assays performed using these cell lines include:

Adduct Detection: Western blotting and immunofluorescence with antibodies specific for aldehyde-protein adducts (e.g., Michael adducts with cysteine, histidine, or lysine (B10760008) residues) are used to visualize and quantify protein modification. researchgate.netresearchgate.net

Cell Viability and Cytotoxicity: Assays like MTT and neutral red are used to measure the dose-dependent effects of the aldehyde on cell survival. nih.gov

Cellular Responses: Techniques such as flow cytometry can assess cell cycle progression and apoptosis. nih.gov The activation of stress-response pathways, like the Nrf2/antioxidant response element (ARE) pathway, is often monitored using reporter gene assays or by measuring the expression of downstream target genes. nih.govscholaris.caresearchgate.net

| Cell Line Model | Typical Application in Oxo-enal Research | Endpoints Measured | Citations |

| HEK293 (Human Embryonic Kidney) | Study of specific protein/receptor modulation; gene promoter activation. | Protein activity (e.g., patch-clamp), cell survival assays, reporter gene expression. | nih.govbibliotekanauki.pl |

| ARPE-19 (Human Retinal Pigment Epithelium) | Investigation of oxidative stress, lipid peroxidation, and associated pathologies. | Cell viability (MTT assay), lipid ROS levels (BODIPY staining), protein adduct formation (Western blot, immunofluorescence), protein degradation. | arvojournals.orgnih.govresearchgate.net |

| HCT116 (Human Colon Cancer) | Analysis of genotoxicity and mitotic disruption. | G2/M cell cycle arrest, γH2AX foci formation (DNA double-strand breaks), mitotic spindle disruption, tetraploidy. | nih.gov |

| HaCaT (Human Keratinocyte) | Research on photoaging and antioxidant effects. | Intracellular ROS, activity of antioxidant enzymes (SOD, GSH-Px), levels of lipid metabolites (MDA, 4-HNE). | researchgate.net |

| Various Cancer Lines (e.g., HeLa, K562, HepG2) | Elucidation of pro-apoptotic potential, effects on cell differentiation, and detoxification pathways. | Protein conjugation, apoptosis assays, gene expression analysis of detoxification enzymes. | bibliotekanauki.plgenecards.org |

Primary cell cultures, while having a finite lifespan, offer a model that more closely represents the physiology of in vivo tissues. Primary hepatocytes are particularly relevant for studying the metabolism and detoxification of aldehydes, as the liver is a major site for these processes. confex.comnih.govnih.gov Studies using primary hepatocytes have investigated how lipid peroxidation products affect the degradation and secretion of proteins like apolipoprotein B100. nih.govnih.govresearchgate.net Macrophages are another critical primary cell type, used to study inflammatory responses and the role of aldehydes generated during oxidative bursts in host defense and pathology. nih.govjci.org

Research using primary cells often involves:

Metabolic Studies: Tracking the conversion of the parent aldehyde into metabolites, such as the corresponding carboxylic acid or glutathione (B108866) conjugates. researchgate.net

Oxidative Stress Measurement: Quantifying lipid peroxidation products and assessing the sensitivity of cells to toxicity. confex.combioscientifica.com

Functional Assays: Measuring changes in cell-specific functions, such as lipoprotein secretion in hepatocytes or cytokine release from macrophages. nih.gov

| Primary Cell Model | Typical Application in Oxo-enal Research | Endpoints Measured | Citations |

| Rodent Hepatocytes | Investigation of metabolism, detoxification, and regulation of protein secretion. | Thiobarbituric acid-reactive substances (TBARS), ApoB100 degradation and secretion, effects of antioxidants. | nih.govnih.govresearchgate.net |

| Macrophages | Study of inflammatory responses and bystander effects in carcinogenesis. | Formation of 4-HNE-protein adducts, induction of genotoxicity in co-cultured epithelial cells. | nih.govnih.gov |

| Colon Epithelial Cells | Analysis of genotoxicity and cell cycle disruption in a non-transformed context. | G2/M arrest, mitotic spindle damage, tetraploidy. | nih.gov |

Biochemical Assays for Enzyme Activity and Molecular Interactions with this compound

Biochemical assays using purified enzymes or cell lysates are essential for characterizing the direct molecular interactions of this compound. These assays can identify enzymes responsible for its detoxification and quantify how the aldehyde may inhibit the function of other critical proteins. Key enzyme families studied in the context of reactive aldehydes include aldehyde dehydrogenases (ALDHs) and glutathione S-transferases (GSTs), which catalyze the oxidation and conjugation of aldehydes, respectively. nih.govclinisciences.comacs.org

Common biochemical assays include:

Enzyme Activity Assays: These are typically spectrophotometric or fluorometric assays that measure the rate of substrate conversion or cofactor generation (e.g., NAD(P)H production by ALDHs). clinisciences.comresearchgate.net Kits are commercially available for measuring the activity of total ALDH or specific isoforms. clinisciences.comsigmaaldrich.com

Enzyme Inactivation Studies: To determine if an aldehyde can inhibit enzyme function, purified enzymes are incubated with the compound, and the remaining activity is measured over time. acs.org

Adduct Analysis: Mass spectrometry is a powerful tool used with purified proteins to identify the specific amino acid residues (e.g., cysteine, lysine) that are modified by the aldehyde. acs.org

| Assay Type | Purpose | Method | Citations |

| Aldehyde Dehydrogenase (ALDH) Activity Assay | To measure the enzymatic detoxification of aldehydes to carboxylic acids. | Spectrophotometric or fluorometric measurement of NAD(P)+ reduction to NAD(P)H in the presence of an aldehyde substrate and cell lysate/purified enzyme. | clinisciences.comacs.orgresearchgate.net |

| Glutathione S-Transferase (GST) Activity Assay | To measure the enzymatic conjugation of aldehydes with glutathione. | Spectrophotometric monitoring of the formation of the glutathione-aldehyde conjugate. | genecards.org |

| Enzyme Inactivation Assay | To determine the inhibitory effect of an aldehyde on a target protein. | Incubation of a purified enzyme with the aldehyde, followed by measurement of residual enzymatic activity. | acs.org |

| Protein Carbonyl Assay | To quantify the overall level of protein oxidation resulting from aldehyde adduction. | Derivatization of carbonyl groups with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by spectrophotometric or immunological detection. | researchgate.net |

Liposome and Membrane Model Systems in Oxidative Studies

Liposomes and other artificial membrane systems provide a simplified, protein-free environment to study the direct effects of oxo-enals on the lipid bilayer. nih.govtandfonline.com These models are invaluable for investigating how compounds like this compound partition into membranes, induce lipid peroxidation, and alter the physical properties of the membrane. tandfonline.comresearchgate.net

Key applications of these models include:

Lipid Peroxidation Kinetics: Inducing oxidation in liposomes (e.g., via free radical generators) and measuring the formation of aldehyde products or the consumption of polyunsaturated fatty acids. nih.gov

Membrane Perturbation: Assessing how the incorporation of aldehydes affects membrane integrity and fluidity. This can be measured by monitoring the leakage of encapsulated fluorescent dyes or through biophysical techniques like electron paramagnetic resonance (EPR) spectroscopy. researchgate.netresearchgate.net

Interaction Studies: Investigating the interaction between aldehydes and specific membrane components, such as phospholipids (B1166683) or cholesterol, to understand their localization and orientation within the bilayer. nih.gov

In Vivo Research Models Non Human for 4 Oxohept 2 Enal Investigations

Insect Models for Pheromone Communication Research Involving Oxo-enals

In the study of insect communication, various species are utilized as models to understand the role of chemical signals known as pheromones. researchgate.netresearchgate.net These chemical messengers, often comprised of specific blends of compounds, govern a range of behaviors critical to insect survival and reproduction. nih.govttu.edu Oxo-enals, a class of organic compounds, have been identified as components of pheromones or defensive secretions in certain insects. researchgate.net

Research models in this field often involve olfactometer assays and electroantennography (EAG) to determine an insect's behavioral and physiological response to specific chemical compounds. For instance, in studies involving the true bug, Diorhabda carinulata, 4-oxo-(E)-2-hexenal was identified as an antennally active compound. researchgate.net This finding suggests its potential role in the insect's chemical communication system. The synthesis of such compounds allows for controlled laboratory and field studies to elucidate their precise function. researchgate.net

Insect models provide several advantages for this line of research, including their relatively short life cycles, the ease of rearing large populations for high-throughput screening, and the well-characterized nature of their sensory systems. mdpi.com The antennae, in particular, are covered in sensory hairs called sensilla, which house the olfactory receptor neurons responsible for detecting pheromones. nih.gov By studying the responses of these neurons to specific oxo-enals, researchers can gain insight into the molecular mechanisms of pheromone perception. researchgate.netnih.gov

Table 1: Examples of Insect Models and Related Oxo-enals in Communication Research

| Insect Model Species | Related Oxo-enal Compound(s) | Research Focus |

| Diorhabda carinulata (a true bug) | 4-oxo-(E)-2-hexenal | Identification of antennally active compounds, potential pheromone components. researchgate.net |

| Various Hemiptera (true bugs) | 4-oxo-(E)-2-hexenal, 4-oxo-(E)-2-octenal, 4-oxo-(E)-2-decenal | Components of defensive secretions and pheromones. researchgate.net |

Mammalian Animal Models for Oxidative Stress and Lipid Peroxidation Research

Mammalian animal models, particularly rodents like rats and mice, are extensively used in research concerning oxidative stress and lipid peroxidation. uab.catnih.gov These models are crucial for investigating the in vivo effects of reactive aldehydes, such as 4-oxohept-2-enal and the more extensively studied 4-hydroxy-2-nonenal (4-HNE), which are products of lipid peroxidation. pnas.orgmdpi.com Lipid peroxidation is a process where oxidants attack lipids, leading to cellular damage and the formation of these reactive aldehydes. mdpi.com

Assessment of Oxo-enal Adduct Accumulation in Tissues

A key area of investigation in mammalian models is the formation and accumulation of adducts between oxo-enals and biological macromolecules like DNA and proteins. pnas.orgaacrjournals.org These adducts can serve as biomarkers of oxidative damage. aacrjournals.org For example, studies have shown that levels of HNE-deoxyguanosine (dG) adducts, which are DNA lesions, are detectable in tissues of untreated rats and humans. aacrjournals.org

To induce and study the accumulation of these adducts, researchers often use models where oxidative stress is chemically induced. A classic example is the administration of carbon tetrachloride (CCl4) to rats, which leads to significant lipid peroxidation in the liver. In one study, CCl4 treatment in F344 rats resulted in an approximately 37-fold increase in HNE-dG adducts in liver DNA, confirming that tissue lipid peroxidation is a major source of their formation. aacrjournals.org These adducts can persist in tissues for extended periods, highlighting their potential role in long-term cellular damage. aacrjournals.org

The detection and quantification of these adducts often involve sensitive techniques like ³²P-postlabeling combined with high-performance liquid chromatography. aacrjournals.org

Table 2: Findings on Oxo-enal Adduct Accumulation in Mammalian Models

| Animal Model | Tissue/Organ | Inducing Agent | Key Finding | Citation |

| F344 Rats | Liver | Carbon Tetrachloride (CCl4) | ~37-fold increase in HNE-dG adducts in DNA. | aacrjournals.org |

| Rats | Various Tissues | Untreated | Endogenous presence of HNE-dG adducts detected. | aacrjournals.org |

| Humans | Various Tissues | Untreated | Endogenous presence of HNE-dG adducts detected. | aacrjournals.org |

Studies on Inflammatory Responses and Cellular Migration Modulated by Oxo-enals

Mammalian models are instrumental in understanding the link between oxo-enals, inflammation, and cellular migration. ijpsr.comdergipark.org.tr Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. mdpi.comresearchgate.net Products of lipid peroxidation, including oxo-enals, can act as inflammatory mediators. mdpi.com

Animal models of inflammation can be induced by various agents, such as carrageenan or lipopolysaccharides (LPS), to study the effects of compounds on the inflammatory process. dergipark.org.tr For instance, carrageenan-induced paw edema in rats is a common model for acute inflammation, where mediators like prostaglandins (B1171923) are involved. dergipark.org.tr LPS, a component of bacterial cell walls, can induce inflammation by increasing the expression of pro-inflammatory cytokines. dergipark.org.trfrontiersin.org

Research has shown that lipid oxidation products can modulate the migration of immune cells like macrophages. nih.gov For example, 2-(ω-carboxyethyl)pyrrole (CEP), a product derived from the oxidation of docosahexaenoate, can modify proteins in the extracellular matrix. nih.gov In a mouse model of inflammation, these CEP-modified proteins were found to promote the migration of macrophages via β2 integrins. Neutralizing these CEP adducts significantly reduced macrophage accumulation at the site of inflammation, indicating a crucial role for lipid peroxidation products in the progression of the inflammatory response. nih.gov This highlights how oxo-enals and related compounds can transform the tissue environment to regulate immune cell trafficking. nih.gov

Investigations in Neurological and Ocular Research Models

The brain and the eye are particularly vulnerable to oxidative stress due to their high metabolic rate and, in the case of the retina, high concentrations of polyunsaturated fatty acids. nih.govarvojournals.org Animal models are therefore essential for investigating the role of oxo-enals in neurological and ocular diseases. nih.gov

In neurological research, animal models of accelerated aging and neurodegenerative disorders like Alzheimer's disease have been used to study the impact of oxidative stress on the brain. nih.gov While direct studies on this compound are less common, the principles derived from research on related aldehydes like 4-HNE are highly relevant. Oxidative damage is considered a potential causal factor in these conditions. nih.gov

In ocular research, various animal models are employed to study diseases like age-related macular degeneration (AMD) and dry eye disease, where oxidative stress is a key pathogenic factor. nih.govmdpi.com For instance, light-induced retinal damage models in animals can lead to an increase in 4-HNE, indicating oxidative stress from the peroxidation of ω-6 polyunsaturated fatty acids. nih.gov In models of dry eye disease, increased levels of oxidative stress markers, including 4-HNE, have been observed in the cornea and conjunctiva. researchgate.net Studies in mouse models of Sjögren syndrome, a condition that causes dry eye, have shown that inhibiting oxidative stress can lead to clinical improvement. researchgate.net Furthermore, research has demonstrated that lipid peroxidation products can induce cataract formation in animal models. arvojournals.org

Table 3: Oxo-enal Related Findings in Neurological and Ocular Animal Models

| Research Area | Animal Model | Key Finding | Citation |

| Ocular (Dry Eye) | Mouse model of Sjögren syndrome | Inhibition of oxidative stress, including markers like 4-HNE, improved clinical signs. | researchgate.net |

| Ocular (Retinal Damage) | Light-exposed animals | Increased immunostaining for 4-HNE in the retina, indicating oxidative stress. | nih.gov |

| Ocular (Cataracts) | Various animal models | Lipid peroxidation products can directly induce cataract formation. | arvojournals.org |

| Neurological | Models of accelerated aging and neurodegenerative disease | Oxidative stress is implicated as a potential causal factor in brain aging and disease. | nih.gov |

Future Directions and Emerging Research Avenues for 4 Oxohept 2 Enal

Advanced Spectroscopic and Imaging Techniques for Real-time Detection

The transient and reactive nature of 4-Oxohept-2-enal presents a significant challenge for its detection and quantification in biological systems. Future research will necessitate the development of highly sensitive and specific analytical methods for real-time monitoring.

Mass Spectrometry-based Approaches: Advanced mass spectrometry (MS) techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for identifying and quantifying lipid peroxidation products. While predicted LC-MS/MS data for similar compounds like 4-oxo-2-nonenal (B12555) exists, the development of specific protocols for this compound will be crucial. This includes the synthesis of stable isotope-labeled internal standards for accurate quantification and the optimization of fragmentation pathways for unambiguous identification in complex biological matrices.